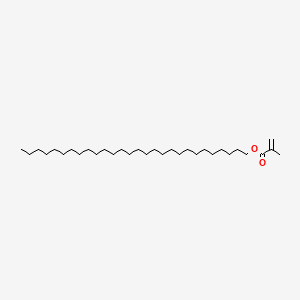

Octacosyl methacrylate

Description

Properties

CAS No. |

93857-96-6 |

|---|---|

Molecular Formula |

C32H62O2 |

Molecular Weight |

478.8 g/mol |

IUPAC Name |

octacosyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C32H62O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-34-32(33)31(2)3/h2,4-30H2,1,3H3 |

InChI Key |

DOSZZJGMUXDZAK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C(=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Octacosyl methacrylate is typically synthesized through the esterification of methacrylic acid with octacosanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid, and the process is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to enhance efficiency and yield. The use of advanced purification techniques, such as column chromatography and high-performance liquid chromatography (HPLC), ensures the high purity of the final product .

Chemical Reactions Analysis

Free-Radical Polymerization

Octacosyl methacrylate can undergo free-radical polymerization, similar to shorter-chain methacrylates like octadecyl methacrylate (PODMA) . The reaction involves:

-

Initiator : AIBN (2,2′-azobisisobutyronitrile).

-

Solvent : Toluene.

Mechanism :

-

Initiation : AIBN decomposes to form radicals, initiating chain growth.

-

Propagation : Radicals add to the double bond of the monomer.

-

Termination : Radicals combine or transfer to solvent/monomer.

Properties of Resulting Polymer :

-

Structure : Comb-like polymer with octacosyl side chains.

-

Applications : Potential use as pour point depressant in lubricants or crude oil flow improvers, as demonstrated for octadecyl methacrylate .

RAFT Polymerization

Reversible addition–fragmentation chain transfer (RAFT) polymerization offers precise control over molecular weight and distribution. For octadecyl methacrylate, RAFT yields polymers with narrow molecular weight distributions (MWD = 1.19–1.35) . Applying this to this compound:

-

Advantages : Linear increase in molecular weight with monomer conversion, minimal branching.

-

Performance : Improved rheological properties (e.g., reduced gelation point of waxy crude oil) .

Comparative Analysis with Other Methacrylates

Spectroscopic Characterization

While specific data for this compound is unavailable, analogous methacrylates are characterized using:

-

FTIR : Absorption bands at ~1640 cm⁻¹ (C=O stretch) and ~2850–2920 cm⁻¹ (C-H stretch) .

-

¹H-NMR : Peaks at ~0.8–0.9 ppm (methyl groups), ~1.2 ppm (CH₂ groups), and ~3.6 ppm (ester methoxy) .

Rheological Performance

For methacrylate-based polymers like POMA (poly(octadecyl methacrylate)), RAFT-synthesized polymers reduce the gelation point of waxy crude oil by ~4.1°C at 2000 ppm concentration . this compound polymers may exhibit similar or enhanced effects due to their longer hydrophobic chains.

Limitations and Research Gaps

-

Direct Data : No specific studies on this compound’s reactions were found in the provided sources.

-

Extrapolation : Insights are derived from shorter-chain methacrylates, necessitating further experimental validation.

References Synthesis of octadecyl methacrylate homopolymer and copolymers. PubChem CID 3022690 (this compound). RAFT polymerization of octadecyl methacrylate for pour point depression.

Scientific Research Applications

Biomedical Applications

-

Drug Delivery Systems

- Hydrophobically Associating Polymers : Research indicates that copolymers made from octacosyl methacrylate can form hydrophobically associating structures that enhance drug delivery efficiency. The combination of hydrophobic chains with hydrophilic segments allows these polymers to encapsulate drugs effectively, improving their solubility and bioavailability .

- Vaccine Delivery : The aggregation behavior of these polymers can be utilized to create effective antigen delivery systems for vaccines. By forming aggregates with proteins such as bovine serum albumin (BSA), these polymers can facilitate targeted immune responses .

- Tissue Engineering

Material Science Applications

-

Coatings and Adhesives

- Protective Coatings : Due to their excellent water repellency and durability, polymers based on this compound are used in protective coatings for various substrates. These coatings provide resistance to moisture and chemicals, extending the lifespan of the underlying materials .

- Adhesives : The adhesive properties of this compound polymers are leveraged in formulating high-performance adhesives that require strong bonding capabilities while maintaining flexibility .

-

Nanocomposites

- Nanoparticle Integration : this compound can be used to create nanocomposites by integrating nanoparticles into its polymer matrix. This enhances the mechanical properties and thermal stability of the resulting materials, making them suitable for applications in electronics and automotive industries .

Case Studies

| Study | Application | Findings |

|---|---|---|

| 1 | Drug Delivery | Copolymers showed enhanced drug encapsulation efficiency due to their amphiphilic nature. |

| 2 | Vaccine Delivery | Formed stable aggregates with proteins, improving antigen presentation to immune cells. |

| 3 | Protective Coatings | Demonstrated superior water repellency compared to traditional coatings. |

| 4 | Nanocomposites | Improved mechanical strength and thermal stability when integrated with nanoparticles. |

Mechanism of Action

The mechanism of action of octacosyl methacrylate primarily involves its polymerization to form long-chain polymers. These polymers exhibit unique properties such as hydrophobicity, thermal stability, and mechanical strength. The molecular targets and pathways involved include the interaction of the methacrylate group with free radicals during polymerization, leading to the formation of polymer chains .

Comparison with Similar Compounds

Structural and Molecular Properties

The primary distinction between octacosyl methacrylate and other methacrylates lies in the alkyl chain length, which directly influences physical and chemical behavior.

| Compound | Molecular Formula | Molecular Weight | Alkyl Chain Length | Key Functional Group |

|---|---|---|---|---|

| This compound | Likely C32H62O2* | ~514.8 (est.) | 28 carbons | Methacrylate ester |

| Octyl methacrylate | C12H22O2 | 198.31 | 8 carbons | Methacrylate ester |

| Octadecyl methacrylate | C22H42O2 | 338.57 | 18 carbons | Methacrylate ester |

| Octacosyl acetate | C30H60O2 | 452.8 | 28 carbons | Acetate ester |

| Tetracosyl acetate | C26H52O2 | 396.7 | 24 carbons | Acetate ester |

*Estimated based on octadecyl methacrylate (C22H42O2) with an additional 10 carbons.

Key Observations :

- Longer alkyl chains increase molecular weight and reduce solubility in polar solvents .

- The methacrylate group (CH2=C(CH3)COO-) enables polymerization via free-radical mechanisms, critical for industrial applications .

Physical Properties and Hydrophobicity

Longer alkyl chains enhance hydrophobicity. For example:

- Octacosyl acetate forms a water-repellent layer on plant surfaces due to its high hydrophobicity .

- Octadecyl methacrylate has a density of 0.867 g/cm³ and boiling point of 414.3°C, reflecting its thermal stability .

- This compound is expected to exhibit even lower volatility and higher melting/boiling points than octadecyl methacrylate due to its extended chain.

Reactivity and Polymerization

Biological Activity

Octacosyl methacrylate (OMA) is a long-chain alkyl methacrylate that has garnered attention in various fields, particularly in polymer science and biochemistry. Its unique structure lends itself to a range of biological activities, making it a subject of interest for applications in drug delivery, biomaterials, and surface modification.

Chemical Structure and Properties

This compound is characterized by its long hydrophobic alkyl chain, which influences its interactions with biological molecules. The chemical structure can be represented as follows:

This compound exhibits properties such as hydrophobicity and biocompatibility, which are critical for its applications in biological systems.

1. Biocompatibility and Hemocompatibility

Research indicates that OMA and its copolymers demonstrate favorable biocompatibility. For instance, poly(octadecyl methacrylate) has been shown to enhance hemocompatibility when immobilized on surfaces, reducing thrombogenicity compared to other materials . This property is essential for applications in medical devices and implants.

2. Drug Delivery Systems

This compound has been utilized in the development of drug delivery systems due to its ability to form stable micelles and nanoparticles. Studies have demonstrated that OMA-based polymers can encapsulate hydrophobic drugs effectively, improving their solubility and bioavailability . The aggregation behavior of poly(acrylic acid-co-octadecyl methacrylate) in aqueous solutions has been studied, revealing significant interactions with proteins like BSA (bovine serum albumin), which are crucial for targeted drug delivery applications .

3. Surface Modification

The hydrophobic nature of OMA makes it an excellent candidate for surface modification of biomaterials. By grafting OMA onto surfaces, researchers have enhanced the hydrophobicity and reduced protein adsorption, which can lead to improved performance in biomedical applications . This modification is particularly relevant in the context of reducing biofouling on medical devices.

Case Study 1: Hemocompatibility Assessment

A study evaluated the hemocompatibility of poly(octadecyl methacrylate) coatings on medical devices. The results showed a significant reduction in platelet adhesion and activation compared to unmodified surfaces, highlighting the potential of OMA-based materials in reducing thrombus formation .

Case Study 2: Drug Encapsulation Efficiency

In another study, researchers developed nanoparticles using this compound for encapsulating anticancer drugs. The nanoparticles demonstrated high encapsulation efficiency (over 80%) and sustained release profiles over several days, indicating their potential for prolonged therapeutic effects .

Research Findings

Q & A

Q. What are the optimal synthetic routes for octacosyl methacrylate, and how can purity (>98%) be ensured during characterization?

- Methodological Guidance :

- Synthesis : Long-chain methacrylates like this compound require controlled reaction conditions (e.g., esterification of methacrylic acid with octacosanol using acid catalysts like H₂SO₄ or enzyme-mediated protocols). Monitor reaction progress via thin-layer chromatography (TLC) or in situ FTIR to track ester bond formation .

- Purification : Use column chromatography with silica gel or recrystallization in non-polar solvents (e.g., hexane) to remove unreacted monomers. Confirm purity via HPLC with UV detection (λ = 210–220 nm for methacrylate groups) .

- Characterization : Validate structure using H/C NMR (e.g., δ ~5.5–6.1 ppm for methacrylate vinyl protons) and high-resolution mass spectrometry (HRMS). Differential scanning calorimetry (DSC) can confirm melting points and thermal stability .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., polymer blends or biological samples)?

- Methodological Guidance :

- Chromatography : Reverse-phase HPLC with a C18 column and acetonitrile/water gradients provides baseline separation from structurally similar esters. Calibrate using certified reference standards (e.g., USP-grade methacrylates) .

- Spectroscopy : FTIR peaks at 1630–1680 cm⁻¹ (C=C stretch) and 1700–1750 cm⁻¹ (ester C=O) are diagnostic. For trace analysis, use LC-MS/MS with multiple reaction monitoring (MRM) to enhance sensitivity .

- Quality Control : Validate methods per ICH guidelines (accuracy, precision, LOD/LOQ) and cross-check against pharmacopeial standards if available .

Advanced Research Questions

Q. How can researchers address discrepancies in reported thermal stability data for this compound?

- Methodological Guidance :

- Controlled Testing : Conduct thermogravimetric analysis (TGA) under inert (N₂) and oxidative (air) atmospheres to isolate decomposition pathways. Compare results with literature values, noting differences in heating rates (e.g., 10°C/min vs. 5°C/min) .

- Statistical Reconciliation : Apply multivariate analysis (e.g., ANOVA) to identify confounding variables (e.g., impurities, moisture content). Replicate experiments across multiple labs to assess inter-laboratory variability .

- Data Reporting : Clearly document experimental parameters (e.g., sample preparation, instrument calibration) in supplementary materials to enable cross-study comparisons .

Q. What strategies mitigate polymerization side reactions during this compound storage or experimental use?

- Methodological Guidance :

- Inhibitors : Add 50–100 ppm hydroquinone or tert-butylcatechol to monomer solutions. Verify inhibitor efficacy via H NMR by monitoring vinyl proton signal attenuation over time .

- Storage Conditions : Store under inert gas (argon) at –20°C to slow radical initiation. Pre-purge solvents with nitrogen to remove dissolved oxygen .

- In Situ Monitoring : Use Raman spectroscopy to detect early-stage polymerization (e.g., loss of C=C bond signals) in real time .

Q. How can this compound be functionalized for niche applications (e.g., bioactive coatings or stimuli-responsive polymers) without compromising its long-chain integrity?

- Methodological Guidance :

- Controlled Functionalization : Employ click chemistry (e.g., thiol-ene reactions) to modify the methacrylate group selectively. Use protecting groups (e.g., silyl ethers) for the C28 alkyl chain to prevent undesired side reactions .

- Bioactivity Testing : For biomedical applications, validate biocompatibility via in vitro cytotoxicity assays (e.g., MTT assay on L929 fibroblasts) and correlate results with surface wettability (contact angle measurements) .

- Material Characterization : Analyze copolymer morphology using atomic force microscopy (AFM) and mechanical properties via dynamic mechanical analysis (DMA) .

Q. What statistical approaches resolve contradictions in structure-property relationships for this compound-based polymers?

- Methodological Guidance :

- Multivariate Analysis : Apply principal component analysis (PCA) to datasets combining molecular weight, thermal transitions, and mechanical properties. Identify outliers or clusters suggesting overlooked variables (e.g., branching vs. linear chains) .

- Meta-Analysis : Conduct a systematic review (PRISMA guidelines) to aggregate data from peer-reviewed studies. Assess heterogeneity using Cochran’s Q test and adjust for publication bias via funnel plots .

- Machine Learning : Train models (e.g., random forests) on historical data to predict properties like glass transition temperature () from monomer structure and polymerization conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.